1-(3-bromo-4-methoxyphenyl)cyclopropan-1-ol
Overview
Description
1-(3-bromo-4-methoxyphenyl)cyclopropan-1-ol is a chemical compound with the molecular formula C10H11BrO2 and a molecular weight of 243.1 g/mol . It is characterized by the presence of a cyclopropane ring attached to a phenyl group substituted with bromine and methoxy groups. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-bromo-4-methoxyphenyl)cyclopropan-1-ol typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 3-bromo-4-methoxybenzyl chloride with diazomethane in the presence of a catalyst such as copper(I) chloride. The reaction is carried out under controlled conditions to ensure the formation of the cyclopropane ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
1-(3-bromo-4-methoxyphenyl)cyclopropan-1-ol undergoes various chemical reactions, including:
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium azide (NaN3), potassium cyanide (KCN), organolithium compounds
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Azides, nitriles, various organometallic derivatives
Scientific Research Applications
1-(3-bromo-4-methoxyphenyl)cyclopropan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: In medicinal chemistry, this compound is studied for its potential therapeutic applications.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-bromo-4-methoxyphenyl)cyclopropan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-(3-bromo-4-methoxyphenyl)cyclopropan-1-ol can be compared with other similar compounds, such as:
1-(4-methoxyphenyl)cyclopropan-1-ol: This compound lacks the bromine substituent, which may result in different reactivity and biological activity.
1-(3-bromo-4-methoxyphenyl)cyclopropan-1-amine: The presence of an amine group instead of a hydroxyl group can significantly alter the compound’s properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
1-(3-bromo-4-methoxyphenyl)cyclopropan-1-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological mechanisms, research findings, and applications associated with this compound.
Chemical Structure and Synthesis
The chemical structure of this compound features a cyclopropanol ring substituted with a brominated methoxyphenyl group. The synthesis typically involves cyclopropanation reactions, where appropriate precursors are reacted under controlled conditions to yield the desired compound.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. These interactions can lead to modulation of enzymatic activity and receptor function, resulting in diverse biological effects such as:
- Inhibition of cell proliferation
- Induction of apoptosis
- Antimicrobial effects
The exact pathways through which these effects occur remain an area of active research.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Anticancer Activity
The anticancer potential of this compound has been investigated through several studies, highlighting its ability to induce cytotoxicity in cancer cell lines. For instance, it has been reported to exhibit significant activity against human cancer cell lines such as:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
HeLa | 5.2 | Induces apoptosis via mitochondrial pathways |
A549 | 4.29 | Inhibits proliferation and activates MAPK signaling pathways |
HCT116 | 6.0 | Alters DNA repair mechanisms |
These findings suggest that the compound may serve as a lead for developing new anticancer therapies.
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
- Study on Anticancer Activity : A study conducted on A549 lung cancer cells revealed that the compound not only inhibited cell growth but also induced apoptosis through the activation of ROS production and modulation of the PI3K/Akt pathway .
- Antimicrobial Efficacy : Another investigation focused on its antimicrobial properties demonstrated that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, highlighting its potential as a broad-spectrum antimicrobial agent.
Future Directions
Ongoing research is essential to fully elucidate the biological mechanisms underlying the effects of this compound. Future studies should focus on:
- Detailed Mechanistic Studies : Understanding how the compound interacts at the molecular level with specific targets.
- In Vivo Studies : Evaluating its efficacy and safety in animal models to support its potential therapeutic applications.
- Structure-Activity Relationship (SAR) : Investigating modifications to enhance potency and selectivity against specific biological targets.
Properties
IUPAC Name |
1-(3-bromo-4-methoxyphenyl)cyclopropan-1-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-13-9-3-2-7(6-8(9)11)10(12)4-5-10/h2-3,6,12H,4-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYIGVZARUASQPD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(CC2)O)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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